molecular formula C15H8N2O6 B1587908 1-Amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid CAS No. 2058-02-8

1-Amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

Cat. No.: B1587908
CAS No.: 2058-02-8
M. Wt: 312.23 g/mol
InChI Key: SSLUBNFUCQBYTP-UHFFFAOYSA-N
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Description

1-Amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is an organic compound with the molecular formula C15H8N2O6. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and use in dyes. This compound is notable for its unique structure, which includes both amino and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves the nitration of 1-aminoanthraquinone followed by carboxylation. One common method starts with 1-aminoanthraquinone, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form the carboxylic acid group at the 2-position .

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are useful in the synthesis of pharmaceuticals and dyes.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of dyes and pigments.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways involved in disease processes.

    Industry: It is used in the production of dyes, pigments, and other colorants due to its vibrant color properties

Mechanism of Action

The mechanism of action of 1-Amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar compounds to 1-Amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid include:

    1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: This compound has a bromine atom instead of a nitro group, which affects its reactivity and applications.

    1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: The hydroxy group provides different chemical properties and potential biological activities.

    1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain types of chemical reactions

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-amino-4-nitro-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O6/c16-12-8(15(20)21)5-9(17(22)23)10-11(12)14(19)7-4-2-1-3-6(7)13(10)18/h1-5H,16H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLUBNFUCQBYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174586
Record name 1-Amino-4-nitroanthraquinone-2-carboxylic acid
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Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2058-02-8
Record name 1-Amino-9,10-dihydro-4-nitro-9,10-dioxo-2-anthracenecarboxylic acid
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Record name 1-Amino-4-nitroanthraquinone-2-carboxylic acid
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Record name 1-Amino-4-nitroanthraquinone-2-carboxylic acid
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Record name 1-amino-9,10-dihydro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid
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Record name 1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLIC ACID
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